ナストレゼピド

概要

説明

Z-360は、ナストラゼピドとしても知られており、経口活性のあるコレシストキニン-2(CCK2)/ガストリン受容体拮抗薬です。現在、膵臓がんの治療薬として開発されています。 Z-360は、膵臓がんモデルにおいて生存期間を延長し、進行性膵臓がん患者の痛みを軽減する可能性を示しています .

科学的研究の応用

Z-360 has several scientific research applications, including:

Chemistry: Used as a model compound to study cholecystokinin-2 receptor antagonism.

Biology: Investigated for its effects on gene expression and receptor phosphorylation.

Medicine: Developed as a therapeutic agent for pancreatic cancer, showing potential in combination with gemcitabine to prolong survival and reduce pain

Industry: Potential applications in the pharmaceutical industry for developing new cancer therapies.

作用機序

Z-360は、コレシストキニン-2(CCK2)受容体に結合して作用し、ガストリンによる受容体活性化を阻止します。この阻害は、NR2Bのリン酸化やインターロイキン-1β(IL-1β)の産生など、下流のシグナル伝達経路を阻害します。 これらの経路を抑制することで、Z-360は腫瘍の増殖を抑制し、がんによる痛みを軽減することができます .

生化学分析

Biochemical Properties

Nastorazepide plays a significant role in biochemical reactions by binding to the gastrin/cholecystokinin 2 (CCK-2) receptor. This interaction prevents the receptor’s activation by gastrin, a peptide hormone frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells . By inhibiting the CCK-2 receptor, Nastorazepide effectively reduces the growth of these tumor cells .

Cellular Effects

Nastorazepide exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the activation of the CCK-2 receptor, which is overexpressed in several human cancers . This inhibition leads to a reduction in cell proliferation and tumor growth . Additionally, Nastorazepide affects cell signaling pathways, gene expression, and cellular metabolism by preventing the up-regulation of genes associated with tumor growth .

Molecular Mechanism

The molecular mechanism of Nastorazepide involves its binding to the CCK-2 receptor, thereby preventing receptor activation by gastrin . This binding interaction inhibits the downstream signaling pathways that promote tumor cell proliferation and survival . Nastorazepide also suppresses the expression of genes involved in tumor growth, such as vascular endothelial growth factor (VEGF), by inhibiting the CCK-2 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nastorazepide have been observed to change over time. Stability studies have shown that Nastorazepide is remarkably resistant to degradation, maintaining over 93% stability within 120 hours of incubation in human blood . Long-term effects on cellular function include sustained inhibition of tumor cell growth and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of Nastorazepide vary with different dosages in animal models. At lower doses, Nastorazepide effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as nausea, abdominal pain, vomiting, and fatigue have been reported . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Nastorazepide is involved in metabolic pathways related to the inhibition of the CCK-2 receptor . It interacts with enzymes and cofactors that regulate the receptor’s activity, thereby affecting metabolic flux and metabolite levels . The inhibition of the CCK-2 receptor by Nastorazepide leads to a decrease in the production of metabolites associated with tumor growth .

Transport and Distribution

Nastorazepide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as tumors expressing the CCK-2 receptor . The distribution of Nastorazepide within the body is crucial for its therapeutic efficacy and targeting of tumor cells .

Subcellular Localization

The subcellular localization of Nastorazepide is primarily within the cytoplasm, where it interacts with the CCK-2 receptor . This localization is essential for its activity and function, as it allows Nastorazepide to effectively inhibit the receptor and prevent tumor cell proliferation . Post-translational modifications and targeting signals may also play a role in directing Nastorazepide to specific cellular compartments .

準備方法

合成経路と反応条件

Z-360は、1,5-ベンゾジアゼピン誘導体です。合成には、ベンゾジアゼピンコアの形成と、目的の置換基を導入するためのその後の官能基化を含む、複数のステップが含まれます。合成経路と反応条件の詳細については、機密情報であり、公表されていません。

工業生産方法

Z-360の工業生産方法は、一般には公開されていません。 大規模合成、精製、製剤など、標準的な製薬製造プロセスが含まれる可能性が高いです。

化学反応の分析

反応の種類

Z-360は、次のようなさまざまな化学反応を起こします。

酸化: Z-360は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、Z-360の官能基を変更するために使用できます。

置換: 置換反応は、ベンゾジアゼピンコアに異なる置換基を導入できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

置換: 適切な条件下でのさまざまな求核剤と求電子剤。

主な製品

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性があり、置換反応は新しい官能基を導入することができます。

科学研究への応用

Z-360には、次のようないくつかの科学研究への応用があります。

化学: コレシストキニン-2受容体拮抗作用を研究するためのモデル化合物として使用されます。

生物学: 遺伝子発現や受容体リン酸化への影響について調査されています。

医学: ゲムシタビンとの併用で生存期間を延長し、痛みを軽減する可能性を示しており、膵臓がんの治療薬として開発されています

産業: 新しいがん治療薬を開発するための製薬業界における潜在的な用途。

類似化合物との比較

類似化合物

デバゼピド: 類似の性質を持つ別のコレシストキニン受容体拮抗薬。

プログルミド: 非選択的なコレシストキニン受容体拮抗薬。

ロルグルミド: 選択的なコレシストキニン-1受容体拮抗薬。

Z-360の独自性

Z-360は、コレシストキニン-2受容体に対する高い選択性と、膵臓がんにおける潜在的な治療効果により、ユニークです。 他の類似化合物とは異なり、Z-360はゲムシタビンとの併用で有望な結果を示し、前臨床および臨床試験で生存期間を延長し、痛みを軽減しています .

特性

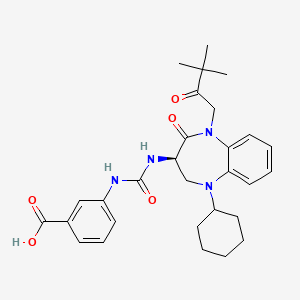

IUPAC Name |

3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJCCFFEBCOOIE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209219-38-5 | |

| Record name | Z-360 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NASTORAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。